REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.[N-:11]=[N+:12]=[N-:13].[Na+].[Cl-].[NH4+]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]2[N:11]=[N:12][NH:13][N:10]=2)=[CH:4][CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CC#N
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
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Details
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After concentration, water (200 mL)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
WASH
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Details
|
washed with ether (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
Acidification of the aqueous layer with 1N HCl and collection of the precipitate
|
Type
|
FILTRATION
|
Details
|
by suction filtration
|
Type
|
CUSTOM
|
Details
|
produced the crude product
|
Type
|
CUSTOM
|
Details
|
This was purified by recrystallization from ethanol
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)CC=1N=NNN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.07 mol | |
AMOUNT: MASS | 17.2 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 46.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |